5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile
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Overview
Description
5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the quinoline moiety, followed by the introduction of the sulfonyl group and the pyridine ring. Key steps may include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the sulfonyl group: This step often involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.
Formation of the pyridine ring: This can be accomplished through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed study, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
5-[(5-Chloro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-[(5-Fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile: Lacks the chlorine atom, potentially altering its chemical properties.
5-[(5-Chloro-8-fluoroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile: Lacks the tetrahydro moiety, which may influence its stability and reactivity.
Uniqueness
The presence of both chlorine and fluorine atoms, along with the tetrahydroquinoline moiety, makes 5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile unique
Properties
IUPAC Name |
5-[(5-chloro-8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2S/c16-13-5-6-14(17)15-12(13)2-1-7-20(15)23(21,22)11-4-3-10(8-18)19-9-11/h3-6,9H,1-2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEZQDCIBBDBPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)C#N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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